4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 422288-56-0
VCID: VC5259646
InChI: InChI=1S/C32H34BrN5O5S/c1-42-18-13-34-30(40)23-9-7-22(8-10-23)20-38-31(41)25-19-24(33)11-12-26(25)35-32(38)44-21-29(39)37-16-14-36(15-17-37)27-5-3-4-6-28(27)43-2/h3-12,19H,13-18,20-21H2,1-2H3,(H,34,40)
SMILES: COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Molecular Formula: C32H34BrN5O5S
Molecular Weight: 680.62

4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide

CAS No.: 422288-56-0

Cat. No.: VC5259646

Molecular Formula: C32H34BrN5O5S

Molecular Weight: 680.62

* For research use only. Not for human or veterinary use.

4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide - 422288-56-0

Specification

CAS No. 422288-56-0
Molecular Formula C32H34BrN5O5S
Molecular Weight 680.62
IUPAC Name 4-[[6-bromo-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Standard InChI InChI=1S/C32H34BrN5O5S/c1-42-18-13-34-30(40)23-9-7-22(8-10-23)20-38-31(41)25-19-24(33)11-12-26(25)35-32(38)44-21-29(39)37-16-14-36(15-17-37)27-5-3-4-6-28(27)43-2/h3-12,19H,13-18,20-21H2,1-2H3,(H,34,40)
Standard InChI Key ISDAGDVNYGCKBF-UHFFFAOYSA-N
SMILES COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC

Introduction

The compound 4-{[6-bromo-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule belonging to the class of quinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common route might include the reaction between quinazoline derivatives and appropriate reagents to introduce the necessary functional groups, such as bromination and amide formation steps.

Biological Activities and Potential Applications

Quinazoline derivatives are known for their wide-ranging pharmacological effects. This compound may act as an inhibitor of enzymes or receptors involved in inflammation and cancer pathways, based on the known activities of similar quinazoline compounds.

Potential Mechanism of Action

  • Inhibition of Cyclooxygenase Enzymes: Similar compounds have shown activity against cyclooxygenase enzymes, which are key in inflammatory responses.

  • Molecular Docking Studies: These studies can predict the binding affinity of the compound to specific biological targets, supporting its potential as a therapeutic agent.

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